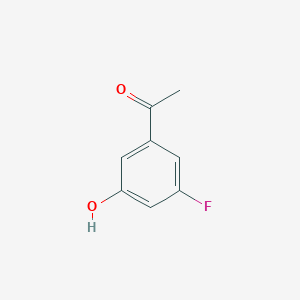

1-(3-Fluoro-5-hydroxyphenyl)ethanone

Description

Significance of Fluorinated and Hydroxylated Acetophenones as Molecular Scaffolds in Synthetic Chemistry Research

Fluorinated and hydroxylated acetophenones are recognized as significant molecular scaffolds in synthetic chemistry. wisdomlib.orgnih.gov The introduction of a fluorine atom into an organic molecule can dramatically alter its chemical and biological properties. mdpi.com Due to fluorine's high electronegativity and small size, its presence can enhance metabolic stability, improve bioavailability, and increase binding affinity to biological targets. mdpi.comresearchgate.net This makes fluorinated compounds highly sought after in pharmaceutical and agrochemical research. researchgate.net

The hydroxyl group (-OH) and the ketone group (C=O) on the acetophenone (B1666503) framework serve as versatile functional handles for a wide range of chemical transformations. These reactive sites allow chemists to build more complex molecular architectures. For instance, hydroxylated acetophenones are key precursors in the synthesis of various naturally occurring and synthetic compounds, including flavonoids and chalcones. wisdomlib.orgnih.gov The combination of both fluorine and hydroxyl groups on an acetophenone scaffold provides a powerful platform for creating novel molecules with potentially unique properties.

Substituted acetophenones, in general, are important intermediates in the synthesis of numerous compounds. wisdomlib.org They are used as starting materials for producing pyrazole (B372694) derivatives, chromones, and chalcones. wisdomlib.orgchemicalbook.com The reactivity of the ketone's alpha-carbon allows for reactions like halogenation, including fluorination, to create derivatives such as α-fluoroketones. nih.govacs.org

Overview of Research Trajectories for 1-(3-Fluoro-5-hydroxyphenyl)ethanone and Related Structural Motifs

Research involving this compound and its isomers, such as 1-(5-fluoro-2-hydroxyphenyl)ethanone, primarily focuses on their utility as intermediates in organic synthesis. chemicalbook.com These compounds serve as foundational materials for constructing more elaborate molecules, including those with potential biological activity. biosynce.com

One major research trajectory is the synthesis of heterocyclic compounds. For example, the related compound 1-(5-fluoro-2-hydroxyphenyl)ethanone is a known intermediate for synthesizing multiple beta-blockers. chemicalbook.com It is also used to prepare 3-hydroxy and 3-methoxyflavones and 2-styrylchromones. chemicalbook.com Another area of investigation involves using these scaffolds to create Schiff bases, such as (E)-1-{3-[(5-fluoro-2-hydroxybenzylidene)amino]phenyl}ethanone, whose crystal structures are studied to understand their molecular geometry and intermolecular interactions. nih.gov

The aldol (B89426) condensation reaction is another significant pathway explored by researchers, using hydroxylated acetophenones to synthesize chalcones. nih.gov These chalcones can then be converted into flavonoids, a class of compounds with diverse biological activities. nih.gov The presence of the fluorine atom in these structures is intended to modulate the properties of the final products.

Below is a table summarizing key physical properties of a related isomer, highlighting the data available for such compounds in academic literature.

| Property | Value |

| Compound Name | 1-(5-Fluoro-2-hydroxyphenyl)ethanone |

| CAS Number | 394-32-1 |

| Molecular Formula | C₈H₇FO₂ |

| Molecular Weight | 154.14 g/mol |

| Melting Point | 56-58 °C |

| Boiling Point | 65-66 °C at 8 mmHg |

Data sourced from ChemicalBook for a related isomer, demonstrating the type of characterization data available for these compounds. chemicalbook.com

Scope and Objectives of Current Research Endeavors on the Compound's Academic Utility

The primary objective of current academic research on this compound and its analogs is to leverage its unique structure for the synthesis of novel organic compounds. The scope of this research is broad, spanning medicinal chemistry, materials science, and synthetic methodology development. mdpi.comresearchgate.net

Key research objectives include:

Development of Efficient Synthetic Routes: Researchers aim to discover new and efficient methods to synthesize derivatives of fluorinated and hydroxylated acetophenones. This includes exploring various catalytic systems and reaction conditions. mdpi.comacs.org

Creation of Compound Libraries: The compound serves as a versatile starting material for generating libraries of new molecules. By modifying the hydroxyl and ketone functionalities, chemists can produce a diverse set of derivatives for screening in various applications.

Investigation of Structure-Activity Relationships (SAR): By incorporating the 3-fluoro-5-hydroxyphenyl ethanone (B97240) motif into larger molecules, scientists can study how the specific placement of the fluorine and hydroxyl groups influences biological activity or material properties.

Synthesis of Bioactive Molecules: A significant goal is the application of this scaffold in the synthesis of potential therapeutic agents and agrochemicals. biosynce.combeilstein-journals.org The proven importance of fluorination in drug design drives much of the interest in this particular building block. researchgate.net

The table below illustrates the types of derivatives that are synthesized from substituted acetophenone scaffolds, which is a central theme in the academic utility of this compound.

| Scaffold Type | Derivative Class | Synthetic Reaction Example |

| Hydroxy Acetophenone | Chalcones | Aldol Condensation |

| Hydroxy Acetophenone | Flavonoids | Cyclization of Chalcones |

| Fluoro-Hydroxy Acetophenone | Schiff Bases | Condensation with Amines |

| Acetophenone Derivatives | α-Haloketones | Halogenation |

| Acetophenone Derivatives | 1-Indanones | Intramolecular Cyclization |

This structured approach allows for the systematic exploration of new chemical space, with the ultimate goal of discovering compounds with valuable functional properties.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-fluoro-5-hydroxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c1-5(10)6-2-7(9)4-8(11)3-6/h2-4,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEMPDCDMXJCUOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1 3 Fluoro 5 Hydroxyphenyl Ethanone

Established Synthetic Routes to Substituted Phenylethanones Relevant to the Compound

Traditional synthetic methods for producing hydroxyaryl ketones, such as the target compound, often involve robust and well-documented reactions. These approaches form the foundation for the synthesis of many substituted acetophenone (B1666503) derivatives.

The Fries rearrangement is a cornerstone reaction in the synthesis of hydroxyaryl ketones from phenolic esters. wikipedia.org This reaction involves the migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid. wikipedia.orgbyjus.com The reaction is ortho and para selective, and the preferred product can often be controlled by adjusting reaction conditions like temperature and solvent. wikipedia.orgbyjus.com

The mechanism begins with the coordination of a Lewis acid, typically aluminum chloride (AlCl₃), to the carbonyl oxygen of the acyl group. This coordination polarizes the ester bond, leading to the formation of a free acylium carbocation. This carbocation then acts as an electrophile, attacking the activated aromatic ring in a process similar to Friedel-Crafts acylation. wikipedia.orgbyjus.com

Key factors influencing the Fries Rearrangement:

Temperature: Lower temperatures generally favor the formation of the para-isomer, while higher temperatures tend to yield the ortho-isomer. byjus.com

Solvent: The polarity of the solvent can influence the product ratio. Non-polar solvents often favor the ortho product, whereas highly polar solvents can favor the para product. byjus.com

Catalyst: While AlCl₃ is common, other Lewis acids like boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and strong protic acids such as hydrogen fluoride (B91410) (HF) can also be used. wikipedia.orgrsc.orgorganic-chemistry.org The use of more environmentally friendly catalysts like p-toluenesulfonic acid is also being explored. jocpr.com

A practical synthesis of a related compound, 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone, exemplifies this approach. It is prepared via the Fries rearrangement of 4-fluorophenyl acetate (B1210297) using aluminum chloride at elevated temperatures (115–150°C) without a solvent, achieving yields of 88–89%. chemicalbook.com

| Catalyst | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Aluminum Chloride (AlCl₃) | Stoichiometric or excess amounts, often solvent-free at high temperatures. | Highly effective and widely used. jocpr.com | Corrosive, generates significant waste, can complex with products. rsc.orgjocpr.com |

| Boron Trifluoride (BF₃) | Used as a gas or in solution. | Effective Lewis acid catalyst. organic-chemistry.org | Toxic and corrosive gas. organic-chemistry.org |

| Methanesulfonic Acid | Can be used as both catalyst and solvent. | Environmentally friendlier alternative, easy to handle. organic-chemistry.org | May require higher temperatures. |

| Zeolites | Used as heterogeneous catalysts in liquid-phase reactions. rsc.org | Reusable, reduces waste. | Can be deactivated and may show lower activity for substituted substrates. rsc.orgorganic-chemistry.org |

Acylation is a fundamental process for introducing an acyl group onto a molecule and is central to the synthesis of 1-(3-Fluoro-5-hydroxyphenyl)ethanone. This can be achieved through either O-acylation of the phenolic hydroxyl group to form an ester (a precursor for the Fries rearrangement) or direct C-acylation of the aromatic ring (Friedel-Crafts acylation).

In O-acylation, a phenol (B47542) is reacted with an acylating agent like an acid anhydride (B1165640) or acyl chloride. jocpr.comresearchgate.net For instance, p-fluorophenol can be reacted with acetyl chloride to form 4-fluorophenyl acetate. chemicalbook.com This reaction is often the first step in a two-step sequence involving a subsequent Fries rearrangement. Recently, methods using organic salts as acylating reagents activated by reagents like diethylaminosulfur trifluoride (DAST) have been developed, offering an efficient one-pot synthesis of phenolic esters at room temperature. researchgate.netrsc.org

Functional group interconversion (FGI) is a strategic approach in organic synthesis where one functional group is converted into another. fiveable.mesolubilityofthings.com This strategy allows for the synthesis of target molecules from readily available starting materials by modifying their functional groups in a controlled manner. slideshare.net For a molecule like this compound, FGI could be employed to introduce the fluoro or hydroxyl groups at a late stage of the synthesis.

Strategies involving FGI could include:

Nucleophilic Aromatic Substitution (SNAr): A halogen atom on an activated aromatic ring can be displaced by a nucleophile. For instance, a precursor like 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone (B3026947) can be synthesized from a trichlorophenyl starting material by reacting it with potassium fluoride in the presence of a phase transfer catalyst. google.com This demonstrates the replacement of a chlorine atom with fluorine.

Deoxyfluorination of Phenols: Advanced methods allow for the direct conversion of a phenolic hydroxyl group to a fluorine atom. One such method involves converting the phenol to an aryl fluorosulfonate intermediate using sulfuryl fluoride (SO₂F₂), which is then displaced by a fluoride source like tetramethylammonium (B1211777) fluoride (NMe₄F) to yield the aryl fluoride. acs.org

Sandmeyer Reaction: An amino group on the aromatic ring can be converted into a variety of other functional groups. The amine is first diazotized with nitrous acid to form a diazonium salt, which can then be treated with reagents like copper(I) halides to introduce a halogen or heated in water to introduce a hydroxyl group.

These FGI strategies provide alternative synthetic pathways that can overcome challenges of regioselectivity or reactivity encountered in more direct approaches. ub.edu

Novel and Advanced Synthetic Protocols for the Compound

Modern synthetic chemistry seeks to develop more efficient, selective, and environmentally benign methods. For a compound like this compound, this includes the application of biocatalysis and the design of sophisticated multi-step reaction sequences.

Biocatalysis utilizes enzymes to perform chemical transformations, offering exceptional selectivity under mild, environmentally friendly conditions. researchgate.netmdpi.com While this compound is not chiral, biocatalytic methods are highly relevant for the synthesis of chiral derivatives, particularly chiral alcohols derived from prochiral ketones.

The asymmetric reduction of prochiral ketones to form enantiopure chiral alcohols is a key application of biocatalysis. mdpi.com This is often accomplished using ketoreductase (KRED) enzymes, which can exhibit high stereospecificity. acs.org For instance, a wild-type KRED can be used in a kinetic resolution process to selectively reduce one enantiomer of a racemic ketone, leaving the other desired enantiomer intact with very high enantiomeric excess. acs.org This approach is powerful for synthesizing sterically hindered chiral ketones, which are valuable intermediates in the pharmaceutical industry. acs.org The maturation of biocatalysis, including protein engineering and directed evolution, has expanded the range of substrates that can be transformed, making it a viable alternative to traditional chemical methods for producing chiral amines and alcohols. scilit.comnih.gov

| Feature | Biocatalysis (e.g., Enzymes) | Traditional Chemical Catalysis |

|---|---|---|

| Selectivity | Excellent chemo-, regio-, and stereoselectivity. researchgate.net | Can be high, but often requires complex ligands or protecting groups. |

| Reaction Conditions | Mild (ambient temperature, neutral pH, aqueous media). mdpi.com | Often requires high temperatures, pressures, and/or harsh reagents. wikipedia.org |

| Environmental Impact | Generally lower; catalysts are biodegradable, less hazardous waste. jocpr.com | Can involve toxic heavy metals and corrosive reagents, generating significant waste. rsc.org |

| Substrate Scope | Historically narrow, but rapidly expanding through protein engineering. nih.gov | Generally very broad. |

Multi-step synthesis involves a series of chemical reactions to construct a complex molecule from simpler starting materials. vapourtec.com Substituted phenylethanones are common building blocks in these sequences, particularly in the synthesis of pharmaceuticals and other complex organic compounds. acs.org The planning of such a sequence is crucial for efficiency and control. vapourtec.com

Modern advancements in this area include the use of flow chemistry, where reactants are continuously passed through reactors. vapourtec.com This technique allows for precise control over reaction conditions, improved safety, and the ability to "telescope" multiple reaction steps together without isolating intermediates. vapourtec.comzenodo.org For example, a three-step continuous flow synthesis can be used to prepare β/γ-substituted ketones. zenodo.org This involves an initial photocatalyzed addition, followed by in-situ generation of an enone intermediate, and a final Michael addition, all performed in a continuous flow setup. zenodo.org

The synthesis of this compound could be integrated into such a multi-step sequence, where it serves as a key intermediate that is further functionalized to build a more complex molecular architecture. youtube.com These integrated approaches are a hallmark of modern organic synthesis, enabling the efficient construction of valuable and intricate molecules.

Green Chemistry and Sustainable Synthetic Pathways for Fluorinated Aromatic Ketones

The synthesis of fluorinated aromatic ketones is increasingly guided by the principles of green chemistry, which prioritize the use of environmentally benign reagents, solvents, and catalysts to minimize waste and energy consumption. dovepress.com Traditional methods often rely on harsh conditions and hazardous materials, prompting the development of more sustainable alternatives. researchgate.net

One promising green strategy is the use of photocatalysis. For instance, a visible-light-induced aerobic C-H oxidation reaction has been developed to produce aromatic ketones using cerium chloride (CeCl₃) as a photosensitizer and air as the oxidant in water, an environmentally friendly solvent. chemistryviews.org This method offers an economical and mild pathway, avoiding the peroxides typically used in C-H oxidation which reduce atom economy. chemistryviews.org

For reactions like the Fries rearrangement, a common method for synthesizing hydroxyaryl ketones, traditional Lewis acid catalysts such as aluminum chloride (AlCl₃) are often used in stoichiometric amounts. researchgate.net This practice generates significant hazardous waste. researchgate.net A greener alternative involves using solid, biodegradable, and reusable acid catalysts like p-toluenesulfonic acid (PTSA), which can facilitate the reaction efficiently under solvent-free conditions. researchgate.netjocpr.com This approach not only has a lower environmental impact but also simplifies product separation. researchgate.net

Another green approach involves biocatalysis. Engineered enzymes, such as epoxide hydrolases and alcohol dehydrogenases, can be co-expressed in host cells to produce α-hydroxy ketones from racemic epoxides. nih.gov This in-vivo system utilizes the cell's metabolism to regenerate necessary coenzymes, offering a robust method for synthesis under mild, biological conditions. nih.gov For direct fluorination, the use of micellar systems in water with reagents like Selectfluor has been shown to be an effective and greener method for producing α-fluoroketones. organic-chemistry.org

| Green Synthetic Strategy | Key Features | Applicable Reaction Type | Ref. |

| Photocatalysis | Visible light, CeCl₃ catalyst, water as solvent, air as oxidant. | C-H Oxidation | chemistryviews.org |

| Solid Acid Catalysis | p-Toluenesulfonic acid (PTSA) as a recyclable, biodegradable catalyst. | Fries Rearrangement | researchgate.netjocpr.com |

| Biocatalysis | Use of engineered enzymes (e.g., epoxide hydrolases, alcohol dehydrogenases). | Hydroxyketone Synthesis | nih.gov |

| Micellar Catalysis | Use of surfactants (e.g., SDS) in water as the reaction medium. | Electrophilic Fluorination | organic-chemistry.org |

Efficiency and Scalability Considerations in Research Synthesis of the Compound

Detailed research findings on the efficiency and scalability for the specific synthesis of this compound are not prominently featured in the reviewed literature. However, analysis of analogous syntheses for isomeric compounds, such as 1-(5-fluoro-2-hydroxyphenyl)ethanone, provides insight into the potential challenges and efficiencies.

The Fries rearrangement of aryl esters is a primary route for synthesizing hydroxyacetophenones. researchgate.net While this method can be highly efficient in terms of chemical yield, its scalability presents significant challenges. Traditional protocols using stoichiometric amounts of a Lewis acid like aluminum chloride are common. researchgate.net Although high conversion rates are reported, the industrial application of this method is hampered by several factors. researchgate.net

Firstly, the use of large quantities of AlCl₃ leads to the generation of substantial volumes of corrosive and hazardous aqueous waste during the workup phase. researchgate.net Secondly, the reaction is often highly exothermic, making temperature control difficult and posing safety risks, especially on a larger scale. researchgate.net The complexation of the catalyst with the product necessitates a destructive water quench, further complicating purification and waste management. researchgate.net

To overcome these scalability issues, transitioning from batch to continuous flow processing is a viable strategy. researchgate.net Continuous flow reactors offer superior heat and mass transfer, allowing for better control over reaction parameters and enhancing safety, particularly for highly reactive processes. researchgate.net

The adoption of greener catalysts, as discussed in the previous section, also directly addresses scalability concerns. The use of a solid, reusable catalyst like p-toluenesulfonic acid (PTSA) instead of AlCl₃ simplifies the process by eliminating the aggressive quenching step, reducing waste, and allowing for easier product isolation. researchgate.net A synthesis route for 3-hydroxyacetophenone starting from 3-hydroxybenzoic acid reported a total yield of 90% and produced less than 5% of the wastewater compared to traditional nitration-reduction-diazotization routes, highlighting the efficiency and environmental benefits of modern synthetic design. patsnap.comchemicalbook.com

| Synthetic Method (Analogous Compounds) | Reagents | Reported Yield | Scalability Challenges | Ref. |

| Fries Rearrangement (o-hydroxyacetophenone) | Phenol, Acetyl chloride, AlCl₃ | ~55% | Stoichiometric AlCl₃, waste generation, exothermic. | google.com |

| One-pot synthesis (m-hydroxyacetophenone) | m-Nitroacetophenone, Iron powder, HCl, NaNO₂ | High | Complex workup, acid waste. | google.com |

| Hydroxylation of Aryl Halides (m-hydroxyacetophenone) | m-Bromoacetophenone, KOH, Pd₂dba₃/Ligand | ~98% | Cost of palladium catalyst. | chemicalbook.com |

| Modern Route (m-hydroxyacetophenone) | 3-Hydroxybenzoic acid | 90% (total) | Fewer challenges; significantly reduced wastewater. | patsnap.comchemicalbook.com |

Chemical Reactivity and Mechanistic Investigations of 1 3 Fluoro 5 Hydroxyphenyl Ethanone

Electrophilic and Nucleophilic Aromatic Substitution Reactions at the Phenyl Ring

The phenyl ring of 1-(3-fluoro-5-hydroxyphenyl)ethanone is subject to both electrophilic and nucleophilic aromatic substitution, with the directing effects of the existing substituents playing a crucial role in determining the regioselectivity of these reactions. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the acetyl group is a deactivating, meta-directing group. The fluorine atom is deactivating yet ortho-, para-directing.

In electrophilic aromatic substitution , the powerful activating effect of the hydroxyl group dominates, directing incoming electrophiles primarily to the positions ortho and para to it (positions 2, 4, and 6). The acetyl group's deactivating nature and meta-directing influence, along with the fluorine's ortho-, para-directing effect, further modulate the reactivity of these positions. The interplay of these directing effects suggests that electrophilic attack is most likely to occur at the positions ortho to the hydroxyl group, which are also meta to the acetyl group.

Conversely, nucleophilic aromatic substitution is less common for this molecule under standard conditions due to the presence of the electron-donating hydroxyl group, which disfavors the formation of a negatively charged Meisenheimer complex intermediate. However, under specific conditions, such as the presence of a strong base to deprotonate the hydroxyl group, the resulting phenoxide is a potent activator for nucleophilic attack, though such reactivity is not widely documented for this specific compound.

Carbonyl Group Transformations: Reduction and Oxidation Pathways of the Ethanone (B97240) Moiety

The ethanone moiety's carbonyl group is a prime site for transformations, most notably reduction and oxidation reactions.

Reduction of the carbonyl group can yield the corresponding secondary alcohol, 1-(3-fluoro-5-hydroxyphenyl)ethanol. This transformation can be achieved using a variety of reducing agents.

| Reducing Agent | Product | Reaction Conditions |

| Sodium borohydride (B1222165) (NaBH₄) | 1-(3-fluoro-5-hydroxyphenyl)ethanol | Typically in an alcoholic solvent (e.g., methanol, ethanol) at room temperature. |

| Lithium aluminum hydride (LiAlH₄) | 1-(3-fluoro-5-hydroxyphenyl)ethanol | In an anhydrous aprotic solvent (e.g., diethyl ether, THF), followed by aqueous workup. |

| Catalytic Hydrogenation | 1-(3-fluoro-5-hydroxyphenyl)ethanol | Hydrogen gas with a metal catalyst (e.g., Pt, Pd, Ni) under pressure. |

Oxidation of the ethanone moiety is not a typical transformation as the carbonyl carbon is already in a relatively high oxidation state. Further oxidation would require cleavage of the carbon-carbon bond between the carbonyl and the methyl group, a reaction that is not commonly performed on acetophenones under standard laboratory conditions.

Hydroxyl Group Derivatization and Functionalization Reactions

The phenolic hydroxyl group is readily derivatized, allowing for the synthesis of a wide range of functionalized analogues. Common derivatization reactions include etherification and esterification.

Etherification , such as the Williamson ether synthesis, involves the deprotonation of the hydroxyl group with a base (e.g., sodium hydride, potassium carbonate) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, yielding an ether.

Esterification , commonly achieved through the Fischer esterification method, involves reacting the phenol (B47542) with a carboxylic acid in the presence of a strong acid catalyst. masterorganicchemistry.com Alternatively, reaction with a more reactive carboxylic acid derivative, such as an acyl chloride or anhydride (B1165640), in the presence of a base (e.g., pyridine, triethylamine) provides a more efficient route to the corresponding ester.

| Reaction Type | Reagents | Product Type |

| Etherification | Alkyl halide, Base (e.g., K₂CO₃, NaH) | Ether |

| Esterification | Carboxylic acid, Acid catalyst | Ester |

| Esterification | Acyl chloride/anhydride, Base (e.g., Pyridine) | Ester |

Exploration of Stereochemical Aspects in Asymmetric Transformations Involving the Compound

The reduction of the prochiral carbonyl group of this compound presents an opportunity for asymmetric synthesis, leading to the formation of chiral 1-(3-fluoro-5-hydroxyphenyl)ethanol. The development of stereoselective methods for this transformation is of significant interest for the synthesis of enantiomerically pure compounds.

Asymmetric reduction can be achieved using chiral reducing agents or through catalytic methods employing chiral catalysts. Biocatalytic reductions using enzymes, such as alcohol dehydrogenases from various microorganisms, have emerged as powerful tools for the enantioselective reduction of ketones. researchgate.net These enzymatic systems often exhibit high enantioselectivity under mild reaction conditions.

Mechanistic Studies of Selectivity in Complex Reaction Environments

Detailed mechanistic studies, often employing computational chemistry, are crucial for understanding and predicting the selectivity observed in the reactions of this compound. For instance, in electrophilic aromatic substitution, density functional theory (DFT) calculations can be used to model the transition states for electrophilic attack at the different positions on the aromatic ring, thereby predicting the most favorable reaction pathway.

Similarly, in asymmetric reductions of the carbonyl group, mechanistic investigations focus on the interactions between the substrate, the reducing agent, and the chiral catalyst or enzyme active site. These studies help to elucidate the factors that govern the stereochemical outcome of the reaction, enabling the rational design of more efficient and selective catalysts. While specific mechanistic studies on this compound are not extensively reported, the principles derived from studies of similar substituted acetophenones can be applied to understand its reactivity.

Derivatization and Analogue Design in Research Contexts of 1 3 Fluoro 5 Hydroxyphenyl Ethanone

Synthesis of Novel Structural Analogues and Heterocyclic Derivatives Utilizing the Compound

The chemical versatility of 1-(3-fluoro-5-hydroxyphenyl)ethanone makes it a key starting material or intermediate for a wide array of more complex molecules. Researchers can selectively modify different parts of the compound to fine-tune its physicochemical properties.

The aromatic ring of this compound is amenable to various electrophilic substitution reactions, allowing for the introduction of diverse functional groups. The existing fluorine and hydroxyl groups direct incoming substituents, influencing the regioselectivity of these reactions.

Halogenation: Additional halogen atoms can be introduced onto the phenyl ring to modulate the electronic properties and lipophilicity of the molecule. For instance, analogues such as 1-(3-Chloro-5-hydroxyphenyl)ethanone represent a simple modification where the fluorine is replaced by another halogen. nih.gov

Nitration: The introduction of a nitro group (-NO2) can serve as a synthetic handle for further transformations, such as reduction to an amino group, and significantly alters the electronic nature of the aromatic ring.

Alkylation: Friedel-Crafts alkylation can introduce alkyl groups, which can influence steric interactions and lipophilicity.

Hydroxylation: The introduction of further hydroxyl groups can increase polarity and provide additional sites for hydrogen bonding.

Table 1: Examples of Phenyl Ring Modifications on a Hydroxyphenyl Ethanone (B97240) Core

| Modification Type | Example Substituent | Potential Impact on Molecular Properties |

| Halogenation | -Cl, -Br | Alters electronic properties, increases lipophilicity |

| Nitration | -NO2 | Strong electron-withdrawing group, precursor for amino group |

| Alkylation | -CH3, -C2H5 | Increases lipophilicity, introduces steric bulk |

| Hydroxylation | -OH | Increases polarity, adds hydrogen bonding potential |

The ethanone group (-COCH3) is a key site for chemical elaboration, providing a route to introduce complex side chains and alter the core structure significantly.

Alpha-Halogenation: The methyl group of the ethanone moiety can be halogenated, typically under acidic or basic conditions. For example, the related compound 3-hydroxyacetophenone can be readily converted to 2-chloro-1-(3-hydroxyphenyl)ethanone. researchgate.netnih.gov This introduces a reactive site for subsequent nucleophilic substitution, enabling the attachment of various side chains.

Aldol (B89426) Condensation: The ethanone can participate in condensation reactions with aldehydes to form α,β-unsaturated ketones (chalcones). This reaction extends the carbon skeleton and introduces new functional groups, serving as a critical step in the synthesis of flavonoids and related heterocyclic systems. nih.gov

Reduction and Oxidation: The ketone can be reduced to a secondary alcohol, introducing a new chiral center and altering the geometry and hydrogen-bonding capability of the side chain. Conversely, more advanced oxidative reactions can lead to the formation of different functional groups.

Table 2: Synthetic Elaboration at the Ethanone Moiety

| Reaction Type | Reagents/Conditions | Resulting Structure/Functionality |

| Alpha-Halogenation | Sulfuryl chloride | Introduces a reactive α-halo ketone for further substitution |

| Aldol Condensation | Aldehyde, Base (e.g., NaOH) or Acid | Forms α,β-unsaturated ketone (chalcone), extends conjugation |

| Ketone Reduction | NaBH4, LiAlH4 | Converts ketone to a secondary alcohol |

The structure of this compound is particularly well-suited for the synthesis of heterocyclic and other condensed ring systems. The ortho-position relative to the hydroxyl group can be activated for cyclization reactions, often following an initial elaboration of the ethanone moiety.

A prominent example is the synthesis of flavanones and chromones. mdpi.com The process typically begins with an Aldol condensation between the hydroxyacetophenone and an appropriate benzaldehyde (B42025) to form a chalcone (B49325) intermediate. Subsequent intramolecular cyclization, often acid-catalyzed, results in the formation of a new heterocyclic ring fused to the original phenyl ring. This strategy allows for the creation of complex, polycyclic structures from relatively simple starting materials. nih.govmdpi.com Similarly, intramolecular Friedel-Crafts reactions can be employed to synthesize indanone derivatives, another important class of condensed ring systems. beilstein-journals.org

Structure-Activity Relationship (SAR) Studies for Mechanistic Probes (Non-Clinical Focus)

By synthesizing a library of analogues based on the this compound scaffold, researchers can systematically investigate how specific structural features influence molecular interactions and reactivity. This approach is fundamental to understanding the chemical biology of molecular probes and mechanistic tools.

The fluorine atom at the 3-position is not merely a passive substituent; it exerts a profound influence on the molecule's properties.

Electronic Effects: Fluorine is the most electronegative element, and its presence on the phenyl ring creates a strong inductive electron withdrawal. This effect modifies the acidity of the nearby hydroxyl group and influences the electron density of the entire aromatic system, which can alter interactions with biological targets.

Lipophilicity: The substitution of hydrogen with fluorine generally increases the lipophilicity of a molecule. nih.gov This can affect its ability to cross nonpolar membranes and can influence binding affinity through hydrophobic interactions. nih.gov

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a C-H bond with a C-F bond at a site susceptible to metabolic oxidation can block this process, thereby increasing the metabolic stability of the compound in research settings. nih.gov

Conformational Effects: Fluorine substitution can influence the preferred conformation of a molecule, which can be critical for achieving an optimal orientation within a binding site.

The phenolic hydroxyl group at the 5-position is a critical functional group that governs much of the compound's chemical behavior and interaction profile.

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor (with its hydrogen atom) and a hydrogen bond acceptor (with its oxygen lone pairs). This dual capability allows it to form strong, directional interactions with complementary residues in binding pockets, such as those found in proteins and enzymes. Crystal structure analyses of similar compounds, like 2-chloro-1-(3-hydroxyphenyl)ethanone, show the formation of strong O—H⋯O hydrogen bonds that dictate molecular packing in the solid state. nih.gov

Nucleophilicity and Acidity: The hydroxyl group is a key reactive site. As a nucleophile, it can be alkylated or acylated to introduce a wide variety of side chains and probe the steric and electronic requirements of a binding pocket. nih.gov Its acidity allows it to exist as a phenolate (B1203915) anion under appropriate pH conditions, which can be crucial for forming ionic interactions or participating in catalytic mechanisms.

Through systematic derivatization of the hydroxyl group, SAR studies can elucidate its precise role in molecular recognition and reactivity. nih.gov

Influence of Acetophenone (B1666503) Scaffold Modifications on Biological Target Engagement in Model Systems

The acetophenone scaffold is a common structural motif in a multitude of biologically active compounds. Modifications to this core structure, particularly the phenyl ring and the acetyl group, can significantly influence the compound's interaction with biological targets. While specific derivatization studies starting from this compound are not extensively documented in publicly available research, the principles of analogue design can be inferred from studies on structurally related acetophenones, such as in the development of chalcones and flavones which are known for their anti-inflammatory and antimicrobial properties.

One of the most common derivatization strategies for acetophenones is the Claisen-Schmidt condensation, which involves the reaction of the acetophenone with an aromatic aldehyde to form a chalcone. These chalcones can then be cyclized to form flavones. The biological activity of these resulting compounds is highly dependent on the substitution patterns of both the original acetophenone and the aldehyde used.

The following interactive table presents hypothetical data based on published findings for analogous fluoro- and hydroxy-substituted chalcones to illustrate the structure-activity relationships (SAR) that could be explored for derivatives of this compound. The data showcases how modifications to a hypothetical chalcone derived from this compound might affect its inhibitory activity against a model enzyme, such as a generic kinase.

| Compound | R1 (at para-position of the second phenyl ring) | Kinase Inhibitory Activity (IC50, µM) |

|---|---|---|

| Chalcone Derivative 1 | -H | 15.2 |

| Chalcone Derivative 2 | -OH | 8.5 |

| Chalcone Derivative 3 | -OCH3 | 5.1 |

| Chalcone Derivative 4 | -Cl | 10.8 |

| Chalcone Derivative 5 | -NO2 | 22.4 |

This table is illustrative and based on general SAR trends observed for chalcone derivatives.

Design Principles for Advanced Research Materials Derived from the Compound

The design of advanced research materials from this compound is guided by principles of molecular recognition, self-assembly, and the strategic incorporation of functional groups to achieve desired properties. The presence of the hydroxyl and fluoro groups, along with the carbonyl moiety, offers multiple points for derivatization and interaction.

Key Design Principles:

Hydrogen Bonding: The hydroxyl group is a primary site for forming strong hydrogen bonds, which can be exploited in the design of supramolecular assemblies, liquid crystals, and polymers with specific thermal or mechanical properties. The fluorine atom can also participate in weaker hydrogen bonds, further influencing the packing and stability of the resulting materials.

π-π Stacking: The aromatic ring of the acetophenone scaffold can engage in π-π stacking interactions, which are crucial for the organization of molecules in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Modifications to the aromatic system, such as extending the π-conjugation through the attachment of other aromatic or heteroaromatic rings, can be used to modulate the electronic properties of the material.

Fluorine-Specific Interactions: The fluorine atom can participate in unique non-covalent interactions, including fluorous-fluorous interactions and interactions with electron-rich systems. These interactions can be harnessed to control the self-assembly of molecules in both solid-state and solution, leading to the formation of materials with specific morphologies and functionalities.

By applying these design principles, researchers can rationally design and synthesize a wide range of advanced materials derived from this compound with tailored properties for applications in areas such as sensing, catalysis, and organic electronics.

Computational and Theoretical Studies of 1 3 Fluoro 5 Hydroxyphenyl Ethanone

Quantum Chemical Calculations (DFT, Ab Initio, Semi-Empirical Methods)

Quantum chemical calculations are fundamental in elucidating the electronic structure and properties of 1-(3-Fluoro-5-hydroxyphenyl)ethanone. Methods such as Density Functional Theory (DFT), Ab Initio, and semi-empirical approaches are widely used to provide a detailed understanding of the molecule at an atomic level. nih.govresearchgate.netnist.gov

Geometry Optimization and Conformational Analysis of the Compound and its Derivatives

Geometry optimization is a critical first step in computational chemistry, aiming to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound and its derivatives, this process reveals key structural parameters such as bond lengths, bond angles, and dihedral angles.

Conformational analysis further explores the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. The presence of the acetyl and hydroxyl groups attached to the fluorinated phenyl ring suggests the possibility of various conformers. For instance, the orientation of the acetyl group relative to the phenyl ring can lead to different stable or metastable conformations. Studies on similar acetophenone (B1666503) derivatives have shown a preference for specific conformations, which can be influenced by intramolecular hydrogen bonding and steric hindrance. acs.org The relative energies of these conformers can be calculated to determine the most populated state under given conditions.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP/6-311++G(d,p)) |

| Bond Length | C-F | 1.35 Å |

| C-OH | 1.36 Å | |

| C=O | 1.23 Å | |

| C-C (acetyl) | 1.51 Å | |

| Bond Angle | C-C-F | 118.5° |

| C-C-OH | 121.0° | |

| C-C=O | 120.5° | |

| Dihedral Angle | O=C-C-C (ring) | ~20° |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) Mapping

The electronic properties of this compound are primarily understood through the analysis of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of the molecule; a smaller gap implies higher reactivity. researchgate.netresearchgate.netnih.gov

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. nih.gov The MEP map helps in identifying the electrophilic and nucleophilic sites. For this compound, the negative potential regions (electron-rich) are expected to be localized around the oxygen atoms of the carbonyl and hydroxyl groups, as well as the fluorine atom, making these sites susceptible to electrophilic attack. Conversely, the positive potential regions (electron-poor) are likely to be found around the hydrogen atoms, particularly the hydroxyl proton. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Vibrational Spectroscopy Simulations (FT-IR) and Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical simulations of vibrational and NMR spectra are powerful tools for interpreting experimental data and confirming molecular structures. nih.govmdpi.com

FT-IR Spectroscopy: Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks in an FT-IR spectrum. By analyzing the vibrational modes, specific functional groups can be identified. For this compound, characteristic vibrational frequencies would be expected for the O-H stretching of the hydroxyl group, the C=O stretching of the carbonyl group, C-F stretching, and various aromatic C-C and C-H vibrations. Comparing the simulated spectrum with experimental data helps in the accurate assignment of spectral bands.

NMR Spectroscopy: The prediction of NMR chemical shifts (¹H, ¹³C, ¹⁹F) is another significant application of quantum chemical calculations. mdpi.comchemrxiv.org These calculations provide theoretical chemical shift values that can be compared with experimental spectra to aid in structural elucidation. The accuracy of these predictions is highly dependent on the level of theory and the basis set used. mdpi.com For this compound, predicting the ¹⁹F NMR chemical shift is particularly important for characterizing the fluorine environment.

Molecular Dynamics and Simulation Studies

While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations are employed to study the behavior of the molecule over time, including its interactions with other molecules, such as solvents or other solute molecules.

Conformational Flexibility and Solvent Effects on the Compound's Structure

MD simulations can explore the conformational landscape of this compound in a more dynamic way than static quantum calculations. These simulations can reveal how the molecule transitions between different conformations and the timescales of these changes.

The presence of a solvent can significantly influence the structure and conformational preferences of a molecule. MD simulations explicitly including solvent molecules can model these effects. For instance, in a polar solvent, conformations with a larger dipole moment might be stabilized. Hydrogen bonding interactions between the hydroxyl group of the compound and solvent molecules would also play a crucial role in determining its conformational behavior.

Intermolecular Interactions and Self-Assembly Behavior in Model Systems

MD simulations are also invaluable for studying how molecules of this compound interact with each other. These intermolecular interactions, which can include hydrogen bonding (via the hydroxyl and carbonyl groups), dipole-dipole interactions, and π-π stacking of the phenyl rings, govern the macroscopic properties of the substance in its condensed phases.

Furthermore, these simulations can be used to investigate the potential for self-assembly. rsc.orgresearchgate.net By observing the aggregation behavior of multiple molecules in a simulation box, it is possible to predict whether the compound is likely to form ordered structures such as dimers, clusters, or even larger supramolecular assemblies. The specific arrangement of molecules within these assemblies would be dictated by the nature and strength of the intermolecular forces at play.

In Silico Screening and Ligand-Target Interactions (Mechanistic, Non-Clinical)

Molecular Docking Studies with Model Biomolecules (e.g., enzymes, receptors)

While direct molecular docking studies for this compound are not available in the reviewed literature, research on analogous acetophenone derivatives has demonstrated their potential to interact with various enzymes. For instance, studies on other hydroxy- and halo-substituted acetophenones have explored their inhibitory potential against enzymes such as α-glycosidase, carbonic anhydrases (hCA I and II), and acetylcholinesterase (AChE).

In a typical molecular docking simulation, the three-dimensional structure of the ligand (in this case, this compound) would be computationally fitted into the active site of a target protein. The binding affinity is then calculated, often expressed in kcal/mol, to predict the strength of the interaction. The analysis would also reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein's active site. For this compound, the hydroxyl and carbonyl groups would be expected to act as hydrogen bond donors and acceptors, respectively, while the fluorinated phenyl ring could participate in various hydrophobic and electrostatic interactions.

Table 1: Hypothetical Molecular Docking Targets for this compound based on Studies of Related Compounds

| Target Biomolecule | Protein Data Bank (PDB) ID | Potential Interactions |

|---|---|---|

| Human Carbonic Anhydrase I | 3LXE | Interaction with zinc ions in the active site; hydrogen bonding with key amino acid residues. |

| Human Carbonic Anhydrase II | 5AML | Similar to hCA I, with potential for specific interactions based on active site differences. |

| Human Acetylcholinesterase | 4M0E | Interactions within the catalytic gorge, potentially involving pi-pi stacking with aromatic residues. |

Note: This table is illustrative and based on targets used for other acetophenone derivatives. No direct docking studies for this compound were found.

Predictive Reactivity and Selectivity Assessments using Quantum Descriptors

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for predicting the reactivity and selectivity of molecules. These methods can be used to calculate various quantum descriptors for this compound.

Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity.

Other quantum descriptors of interest include the electrostatic potential surface, which identifies the electron-rich and electron-poor regions of a molecule, and various reactivity indices that can predict the most likely sites for electrophilic or nucleophilic attack. For this compound, the oxygen atoms of the hydroxyl and carbonyl groups would be expected to be electron-rich, while the carbon atom of the carbonyl group would be electron-poor. The fluorine atom would also influence the electronic distribution on the aromatic ring.

Table 2: Key Quantum Descriptors and Their Significance

| Quantum Descriptor | Significance |

|---|---|

| HOMO Energy | Indicates the propensity to donate electrons; higher energy suggests greater reactivity as a nucleophile. |

| LUMO Energy | Indicates the propensity to accept electrons; lower energy suggests greater reactivity as an electrophile. |

| HOMO-LUMO Gap | Relates to the chemical stability and reactivity of the molecule; a smaller gap suggests higher reactivity. |

| Electrostatic Potential | Maps the charge distribution, identifying sites for electrostatic interactions and potential reactivity. |

Note: Specific calculated values for these descriptors for this compound were not found in the searched literature.

Mechanistic Investigations of Biological Interactions of 1 3 Fluoro 5 Hydroxyphenyl Ethanone Non Clinical Focus

Molecular Interactions with Cellular Components and Biomolecules

The potential for 1-(3-Fluoro-5-hydroxyphenyl)ethanone to interact with biological systems at a molecular level can be inferred from the known activities of its structural components: a hydroxylated and fluorinated benzene (B151609) ring attached to an ethanone (B97240) group. These features are common in various biologically active molecules.

Enzyme Modulation and Inhibition Mechanisms in in vitro Systems

Phenolic compounds are well-documented as modulators of enzyme activity. bartin.edu.tr The hydroxyl group on the phenyl ring of this compound could potentially form hydrogen bonds with amino acid residues in the active or allosteric sites of enzymes, leading to conformational changes that alter their catalytic activity.

Studies on various phenolic compounds have demonstrated their ability to inhibit key enzymes in metabolic pathways. For example, certain dietary phenolic compounds have been shown to selectively inhibit the subunits of intestinal α-glucosidases, which are involved in carbohydrate digestion. nih.gov The inhibition mechanism for these compounds was found to be noncompetitive, suggesting they bind to a site other than the enzyme's active site. nih.gov

Furthermore, the fluorine atom on the phenyl ring can significantly influence the molecule's electronic properties and binding affinities. Fluorination is a common strategy in drug design to enhance binding to target proteins.

Table 1: Potential Enzyme Interactions of Phenolic Compounds

| Enzyme Class | Potential Interaction Mechanism | Reference Example |

|---|---|---|

| Hydrolases (e.g., α-glucosidase) | Noncompetitive inhibition through binding to allosteric sites. | Dietary phenolic compounds inhibiting maltase-glucoamylase and sucrase-isomaltase. nih.gov |

| Oxidoreductases | Modulation of activity through interaction with the active site or cofactors. | General activity of phenolic compounds as antioxidants. |

| Kinases | Competitive or non-competitive inhibition by occupying the ATP-binding pocket or allosteric sites. | Various flavonoid and phenolic compounds have shown kinase inhibitory activity. |

Receptor Binding and Signaling Pathway Studies in Non-Human Biological Models

The interaction of small molecules with cellular receptors is a fundamental process in signal transduction. Hydroxyacetophenone derivatives have been investigated for their ability to bind to various receptors. For instance, certain hydroxyacetophenone derivatives have been identified as antagonists for the farnesoid X receptor (FXR), a nuclear receptor involved in bile acid metabolism. nih.gov Structure-activity relationship studies of these derivatives indicated that the nature of the substituents on the aromatic ring significantly impacts their binding affinity. nih.gov

Another study found that a 2-hydroxyacetophenone (B1195853) derivative could act as a linker to enhance the potency and selectivity of a liver X receptor (LXR) agonist. nih.gov This suggests that the acetophenone (B1666503) scaffold can play a crucial role in the proper orientation and binding of a ligand to its receptor.

The fluorine substitution in this compound could also play a role in receptor binding. In some cases, fluorine substitution can have a detrimental effect on receptor binding affinity, as observed in certain fluorinated cannabinoids. nih.gov The specific impact of the fluorine atom would depend on the topology and electronic environment of the receptor's binding pocket.

Interaction with Nucleic Acids and Membrane Lipids (Mechanistic)

Small aromatic molecules have the potential to interact with nucleic acids through various non-covalent binding modes, including intercalation between base pairs and binding to the major or minor grooves of the DNA helix. oup.comnih.govnih.gov These interactions are primarily driven by forces such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. nih.govyoutube.com

Phenolic compounds, due to their planar aromatic rings, could potentially act as intercalators, inserting themselves between the base pairs of DNA. wikipedia.org This can lead to a distortion of the DNA structure, potentially interfering with replication and transcription processes. wikipedia.org The specific binding mode and affinity would be influenced by the molecule's size, shape, and electronic properties.

Interactions with membrane lipids are also a possibility for small, partially lipophilic molecules like this compound. The fluorinated phenyl ring would contribute to its lipophilicity, potentially allowing it to partition into the hydrophobic core of the lipid bilayer. This could alter membrane fluidity and the function of membrane-associated proteins.

Cellular Assay Development for Mechanistic Elucidation (Non-Human, Non-Clinical)

To investigate the potential biological effects of this compound, various in vitro cellular assays would be necessary. These assays can provide insights into the compound's cellular uptake, cytotoxicity, and its impact on specific molecular pathways.

In Vitro Studies on Model Organisms or Cell Lines to Understand Biological Responses

Cell-based assays are crucial for bridging the gap between in vitro biochemical assays and in vivo studies. nih.gov A common initial step is to assess the compound's effect on cell viability using assays like the MTT assay, which measures metabolic activity. mdpi.com

To study the antioxidant potential of phenolic compounds, the Cellular Antioxidant Activity (CAA) assay is often employed. nih.govnih.gov This assay measures the ability of a compound to prevent the formation of fluorescent oxidation products within cells. nih.gov Different cell lines, such as Caco-2 or HepG2, can be used to model different biological barriers and metabolic activities. nih.gov

The biological activities of various phenolic compounds have been evaluated in numerous cell lines, demonstrating effects ranging from antioxidant and anti-inflammatory to cytotoxic in cancer cell lines. researchgate.net

Table 2: Examples of Cellular Assays for Investigating Phenolic Compounds

| Assay Type | Purpose | Example Cell Line | Measured Endpoint |

|---|---|---|---|

| MTT Assay | To assess cell viability and cytotoxicity. | Various (e.g., HepG2, Caco-2) | Formation of formazan. mdpi.com |

| Cellular Antioxidant Activity (CAA) Assay | To measure intracellular antioxidant activity. | Caco-2, HepG2 | Inhibition of DCFH oxidation. nih.govnih.gov |

| Gene Reporter Assays | To investigate the activation of specific signaling pathways (e.g., Nrf2/ARE). | HepG2 | Luciferase or other reporter gene expression. nih.gov |

| Western Blot | To quantify the expression levels of specific proteins. | Various | Protein band intensity. acs.org |

| Immunofluorescence | To visualize the subcellular localization of proteins. | HUVECs | Fluorescence microscopy. acs.org |

Investigations of Molecular Pathways and Specific Biological Targets

Should initial cellular assays indicate biological activity, further investigations would focus on identifying the specific molecular pathways and targets affected by this compound. Techniques such as transcriptomics (to analyze changes in gene expression) and proteomics (to study changes in protein expression and post-translational modifications) would be valuable.

For example, if antioxidant activity is observed, one could investigate the activation of the Nrf2/ARE pathway, a key regulator of the cellular antioxidant response. nih.gov This can be done using gene reporter assays or by measuring the expression levels of Nrf2 target genes. nih.gov

If the compound is found to inhibit a particular enzyme in a biochemical assay, cellular assays can be designed to confirm this activity within a cellular context and to explore its downstream consequences. For instance, if an enzyme involved in a pro-inflammatory pathway is inhibited, one could measure the production of inflammatory mediators in stimulated cells.

The photolysis of fluorinated phenols has been studied, indicating that the position of the fluorine atom can influence the degradation pathways and the formation of byproducts. nih.govacs.orgresearchgate.net Understanding the metabolic fate of this compound within cells would also be a critical aspect of elucidating its mechanism of action.

Mechanistic Basis of Observed Antimicrobial or Antioxidant Properties in Laboratory Settings

Currently, there is a notable lack of specific mechanistic studies in publicly available scientific literature focusing exclusively on the antimicrobial and antioxidant properties of this compound. While research into the biological activities of structurally related compounds, such as other substituted acetophenones and flavonoids, is extensive, direct experimental evidence and detailed mechanistic insights for this particular fluorinated hydroxyphenyl ethanone are not readily found.

The scientific community has established general mechanisms by which phenolic compounds, including acetophenone derivatives, can exert antioxidant and antimicrobial effects. These are typically attributed to the presence of the hydroxyl group on the aromatic ring, which can donate a hydrogen atom to neutralize free radicals, thereby exhibiting antioxidant activity. The antimicrobial actions of such compounds are often linked to their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid and protein synthesis.

However, in the absence of specific laboratory studies on this compound, any discussion of its mechanistic basis for antimicrobial or antioxidant properties would be speculative and based on extrapolation from related but distinct molecules. Detailed research findings, including data on enzyme inhibition, free radical scavenging capacity (such as IC50 values from DPPH or ABTS assays), or minimum inhibitory concentrations (MICs) against various microbial strains for this specific compound, are not available in the reviewed literature.

Therefore, a scientifically accurate and evidence-based account of the mechanistic investigations into the biological interactions of this compound cannot be provided at this time. Further empirical research is required to elucidate the specific molecular targets and modes of action that would underpin any potential antimicrobial or antioxidant efficacy of this compound.

Applications in Chemical Synthesis and Materials Science Research

Use as Research Probes and Tool Compounds in Chemical Biology

Further research and publication in the scientific community would be required to populate these areas with the detailed findings and data necessary for a comprehensive review.

Future Research Directions and Unexplored Avenues for 1 3 Fluoro 5 Hydroxyphenyl Ethanone

Development of Highly Selective and Efficient Synthetic Methods

While methods for the synthesis of polysubstituted aromatic compounds exist, the development of highly selective and efficient routes to 1-(3-Fluoro-5-hydroxyphenyl)ethanone and its derivatives remains a key area for future research. libretexts.orglibretexts.orgyoutube.com Current multistep syntheses can be hampered by issues of regioselectivity, the need for harsh reaction conditions, and the generation of unwanted byproducts. libretexts.org Future investigations should focus on several key areas to address these challenges.

Furthermore, the use of flow chemistry presents an opportunity to improve the safety and scalability of synthetic routes. Continuous flow reactors can offer precise control over reaction parameters such as temperature and pressure, leading to higher yields and purities. This would be particularly advantageous for reactions that are exothermic or involve hazardous reagents.

Finally, enzymatic and chemo-enzymatic methods offer a green and highly selective alternative to traditional organic synthesis. nih.gov The use of enzymes could enable the stereoselective synthesis of chiral derivatives of this compound, opening up new avenues for investigation in areas such as asymmetric catalysis.

Table 1: Potential Synthetic Strategies and Their Advantages

| Synthetic Strategy | Key Advantages |

| Late-Stage C-H Functionalization | Reduced step count, increased efficiency |

| Flow Chemistry | Enhanced safety, scalability, and control |

| Enzymatic/Chemo-enzymatic Methods | High selectivity, green chemistry, access to chiral compounds |

Advanced Mechanistic Characterization of Reactivity and Transformation Pathways

A thorough understanding of the reactivity and transformation pathways of this compound is essential for its rational application in synthesis and materials science. The interplay between the electron-withdrawing fluorine atom and acetyl group, and the electron-donating hydroxyl group, creates a unique electronic environment that governs the molecule's reactivity. libretexts.orgnih.govyoutube.comwikipedia.org

Future mechanistic studies should employ a combination of experimental and computational techniques to probe the intricacies of its chemical behavior. Kinetic studies, for instance, can provide valuable data on reaction rates and the influence of catalysts and reaction conditions. Isotope labeling experiments can be used to trace the path of atoms during a reaction, providing direct evidence for proposed mechanisms.

In situ spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, can be used to monitor reactions in real-time, allowing for the identification of transient intermediates and the elucidation of complex reaction networks. nih.gov Advanced techniques like stopped-flow spectroscopy could be employed to study very fast reactions.

Computational chemistry will play a vital role in complementing these experimental studies. numberanalytics.com Density functional theory (DFT) calculations can be used to model reaction pathways, predict transition state geometries, and calculate activation energies, providing a detailed picture of the reaction mechanism at the molecular level.

Integration of Computational and Experimental Approaches for Rational Compound Design

The synergy between computational and experimental methods offers a powerful paradigm for the rational design of novel compounds based on the this compound scaffold. jddhs.comjddhs.comnih.govfrontiersin.orgnih.gov This integrated approach can accelerate the discovery of new molecules with tailored properties for specific applications.

Computational tools, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, can be used to predict the properties and potential activities of virtual libraries of derivatives. jddhs.comfrontiersin.org These in silico screening methods can help to prioritize a smaller number of promising candidates for synthesis and experimental evaluation, saving time and resources. jddhs.com

Machine learning and artificial intelligence are also poised to revolutionize compound design. jddhs.com These technologies can be trained on existing chemical data to identify complex patterns and make predictions about the properties of new molecules with even greater accuracy.

The computationally designed compounds would then be synthesized and their properties experimentally verified. This iterative cycle of design, synthesis, and testing allows for the continuous refinement of the computational models and the progressive optimization of the target properties.

Expanding Applications in Niche Research Fields

The unique combination of functional groups in this compound makes it an attractive candidate for exploration in a variety of niche research fields, particularly in material science and as a biophysical probe. researchgate.netnumberanalytics.comresearchgate.netnih.gov

In material science, the compound could serve as a monomer or a building block for the synthesis of novel polymers and functional materials. The presence of the fluorine atom can impart desirable properties such as thermal stability, chemical resistance, and altered electronic characteristics. numberanalytics.comresearchgate.net For example, it could be incorporated into liquid crystals or organic light-emitting diodes (OLEDs).

As a biophysical probe, the fluorine atom provides a unique spectroscopic handle for ¹⁹F NMR studies. nih.govresearchgate.net This technique is highly sensitive to the local chemical environment, making it a powerful tool for studying molecular interactions and conformational changes in biological systems. nih.govacs.org Derivatives of this compound could be designed to bind to specific biological targets, allowing for the investigation of their structure and function using ¹⁹F NMR. acs.orgnih.gov

Table 2: Potential Niche Applications and Key Features

| Application Area | Relevant Feature of the Compound |

| Material Science (e.g., Polymers, Liquid Crystals) | Fluorine atom for thermal and chemical stability |

| Biophysical Probes (¹⁹F NMR) | Fluorine atom as a sensitive spectroscopic reporter |

Exploration of New Biological Targets through Mechanistic Investigations (Non-Clinical)

Phenolic compounds are known to exhibit a wide range of biological activities, and this compound is a promising scaffold for the discovery of new bioactive molecules. nih.govresearchgate.netbioengineer.orgmdpi.com While this article strictly excludes clinical information, the exploration of its potential interactions with biological targets at a fundamental, non-clinical level is a significant area for future research.

Mechanistic studies can help to identify the molecular targets of this compound and its derivatives. For example, enzyme inhibition assays can be used to screen for activity against a panel of enzymes. The compound's antioxidant potential, a common feature of phenolic compounds, could also be investigated through in vitro assays. nih.govbioengineer.org

Understanding the structure-activity relationships of a series of derivatives can provide insights into the key molecular features required for biological activity. This knowledge can then be used to design more potent and selective compounds. The study of how these compounds interact with proteins and other biological macromolecules at a molecular level will be crucial for elucidating their mechanisms of action. nih.gov These foundational, non-clinical investigations are a critical first step in the potential long-term development of new chemical tools for biological research.

Q & A

Q. What are the optimized synthetic routes for 1-(3-Fluoro-5-hydroxyphenyl)ethanone, and how do reaction conditions influence yield?

Answer: The synthesis typically involves sequential functionalization of the phenyl ring. A validated protocol includes:

Nitration/Reduction : Nitration of 3-fluoro-5-methylphenol followed by selective reduction to introduce the amino group .

Friedel-Crafts Acylation : Reacting the intermediate with acetyl chloride under Lewis acid catalysis (e.g., AlCl₃) .

Q. Critical Factors Affecting Yield :

- Temperature Control : Excess heat during acylation can lead to dehydrofluorination.

- Protection of Hydroxyl Group : Use of protective groups (e.g., acetyl) prevents unwanted side reactions .

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 65–70 |

| Reduction | H₂/Pd-C, ethanol | 80–85 |

| Acylation | Acetyl chloride, AlCl₃, 50°C | 60–65 |

Q. What analytical techniques are recommended for characterizing this compound, and how are spectral contradictions resolved?

Answer:

- NMR : Use -NMR to confirm fluorine position and -NMR to resolve hydroxyl proton splitting patterns. For example, the hydroxyl proton may appear as a broad singlet at δ 9.8–10.2 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) distinguishes between structural isomers (e.g., para vs. meta substitution).

- X-ray Crystallography : Resolves ambiguities in substituent positions when crystalline derivatives are available .

Common Contradictions : Discrepancies in melting points or -NMR shifts often arise from trace solvents or polymorphic forms. Recrystallization in ethanol/water (1:1) improves purity .

Advanced Research Questions

Q. How do substituent positions (fluoro, hydroxyl) influence the compound’s reactivity in cross-coupling reactions?

Answer:

- Fluorine as a Directing Group : The meta-fluoro group enhances electrophilic substitution at the para position due to its electron-withdrawing effect.

- Hydroxyl Group Reactivity : The hydroxyl group can be oxidized to a ketone or protected as a silyl ether (e.g., TBSCl) to enable Suzuki-Miyaura couplings .

Q. Experimental Design :

- Protection-Deprotection Strategy :

- Protect hydroxyl with TBSCl/imidazole.

- Perform coupling (e.g., with aryl boronic acids).

- Deprotect with TBAF .

Data Interpretation : Monitor reaction progress via TLC (Rf shifts from 0.3 to 0.6 in hexane/EtOAc 4:1) and confirm with -NMR peak disappearance .

Q. How can molecular docking predict the biological activity of this compound, and what are common pitfalls?

Answer: Methodology :

Target Selection : Prioritize proteins with known fluorinated ligand interactions (e.g., cytochrome P450 or bacterial enoyl-ACP reductase).

Software : Use AutoDock Vina or Schrödinger Suite for docking.

Validation : Compare binding energies (ΔG) with positive controls (e.g., ciprofloxacin for antimicrobial studies) .

Q. Pitfalls :

Q. Example Results :

| Protein Target | Binding Energy (kcal/mol) | Reference Compound |

|---|---|---|

| CYP3A4 | -8.2 | Ketoconazole (-9.1) |

| FabI (E. coli) | -7.5 | Triclosan (-8.3) |

Q. How can contradictory results in antimicrobial assays be addressed?

Answer: Contradictions often arise from:

- Strain Variability : Test against standardized strains (e.g., ATCC 25922 for E. coli) and include clinical isolates.

- Biofilm Interference : Use crystal violet assays to quantify biofilm disruption, as biofilms reduce compound efficacy .

Q. Experimental Optimization :

- MIC Determination : Employ broth microdilution per CLSI guidelines. Include resazurin as a viability indicator.

- Time-Kill Studies : Assess bactericidal vs. bacteriostatic effects at 0–24 hours .

Q. What strategies enhance the compound’s stability in pharmacokinetic studies?

Answer:

- pH Adjustment : Formulate at pH 6.5–7.0 to minimize hydroxyl group ionization and degradation.

- Prodrug Design : Acetylate the hydroxyl group to improve metabolic stability, with in vivo hydrolysis releasing the active form .

Q. ADMET Data :

| Parameter | Value (Predicted) | Method |

|---|---|---|

| LogP | 2.1 | SwissADME |

| Plasma Protein Binding | 89% | QSAR |

| CYP2D6 Inhibition | Moderate | Docking |

Q. How does the compound’s electronic structure influence its UV-Vis and fluorescence properties?

Answer:

- UV-Vis : The conjugated carbonyl and aromatic system results in λmax at 270–290 nm. Fluorine substitution causes a hypsochromic shift (~5 nm) compared to non-fluorinated analogs .

- Fluorescence : Quantum yield (Φ) is low (Φ < 0.1) due to non-radiative decay from the hydroxyl group. Methylation of the hydroxyl increases Φ to 0.3 .

Q. Experimental Protocol :

Q. What computational methods validate the compound’s interaction with biological targets?

Answer:

Q. Key Metrics :

| Metric | Threshold |

|---|---|

| RMSD (Protein) | <2.0 Å |

| Ligand RMSF | <1.5 Å |

| Hydrogen Bond Occupancy | >50% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.